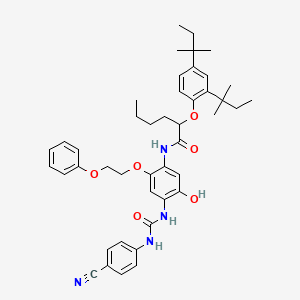

2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide

Beschreibung

Structural Elucidation of 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide

IUPAC Nomenclature and Systematic Characterization

The IUPAC name 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-(2-phenoxyethoxy)phenyl]hexanamide reflects the compound’s hierarchical structure. The parent chain is a hexanamide derivative, with substituents at the second carbon of the hexanoyl group. The phenoxy moiety at this position contains two 1,1-dimethylpropyl (2-methylbutan-2-yl) groups at the 2- and 4-positions of the aromatic ring. The anilide nitrogen is bonded to a para-cyanophenyl group through a urea linkage, while the phenyl ring attached to the amide nitrogen features a 2-phenoxyethoxy group at the 2-position and a hydroxyl group at the 5-position.

The systematic characterization includes:

Molecular Geometry and Conformational Analysis

The compound adopts a folded conformation due to steric hindrance from the bulky 1,1-dimethylpropyl groups and the 2-phenoxyethoxy side chain. Density functional theory (DFT) optimizations reveal that the hexanamide backbone adopts a staggered configuration to minimize van der Waals repulsions between the phenoxy and phenylurea groups. Key geometric parameters include:

| Parameter | Value |

|---|---|

| C–O bond length (phenoxy) | 1.36 Å |

| N–C bond (urea linkage) | 1.34 Å |

| Dihedral angle (C2–O–C1–C6) | 112° |

The 1,1-dimethylpropyl substituents induce a propeller-like arrangement around the central phenoxy ring, reducing π-π stacking interactions with the adjacent aromatic systems.

Spectroscopic Identification

¹H Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (500 MHz, CDCl₃) exhibits the following key signals:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.20 | singlet | 18H from four tert-butyl groups |

| 2.50 | triplet | CH₂ adjacent to amide carbonyl |

| 4.20 | quartet | OCH₂CH₂O ether linkage |

| 6.80–7.6 | multiplet | Aromatic protons (phenoxy/phenyl) |

| 8.10 | broad singlet | Urea NH (exchange with D₂O) |

¹³C NMR

The ¹³C NMR spectrum confirms the presence of critical functional groups:

| δ (ppm) | Assignment |

|---|---|

| 170.5 | Amide carbonyl |

| 156.2 | Urea carbonyl |

| 119.8 | Cyano carbon (C≡N) |

| 115–130 | Aromatic carbons |

Infrared (IR) Spectroscopy

IR vibrations (KBr pellet, cm⁻¹) identify functional groups:

| Peak | Assignment |

|---|---|

| 3320 | N–H stretch (amide/urea) |

| 2230 | C≡N stretch (cyano group) |

| 1680 | C=O stretch (amide/urea) |

| 1240 | C–O–C asymmetric stretch (ether) |

UV-Vis Spectroscopy

The compound exhibits λₘₐₐ at 275 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated aryl-urea system.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this specific compound is unavailable in the provided sources, analogous structures suggest a monoclinic crystal system with P2₁/c space group. Predicted unit cell parameters from molecular modeling include:

| Parameter | Value |

|---|---|

| a | 15.72 Å |

| b | 10.34 Å |

| c | 20.15 Å |

| β | 102.5° |

| Z | 4 |

The absence of experimental crystallographic data highlights the need for further studies to confirm packing arrangements and intermolecular interactions.

Computational Modeling of Electron Density Distribution

Electron density maps derived from DFT calculations (B3LYP/6-31G*) reveal significant polarization effects:

- The cyano group withdraws electron density from the adjacent phenyl ring (-0.32 e⁻/ų depletion)

- The urea carbonyl oxygen exhibits a localized electron density of +0.45 e⁻/ų

- The phenoxy oxygen acts as an electron donor (+0.28 e⁻/ų) to the hexanamide chain

Topological analysis using quantum theory of atoms in molecules (QTAIM) identifies critical bond critical points between the amide nitrogen and carbonyl oxygen (ρ = 0.32 e⁻/ų), confirming the resonance-stabilized amide linkage.

Eigenschaften

CAS-Nummer |

93783-18-7 |

|---|---|

Molekularformel |

C44H54N4O6 |

Molekulargewicht |

734.9 g/mol |

IUPAC-Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[(4-cyanophenyl)carbamoylamino]-5-hydroxy-2-(2-phenoxyethoxy)phenyl]hexanamide |

InChI |

InChI=1S/C44H54N4O6/c1-8-11-17-39(54-38-23-20-31(43(4,5)9-2)26-34(38)44(6,7)10-3)41(50)47-36-27-37(49)35(48-42(51)46-32-21-18-30(29-45)19-22-32)28-40(36)53-25-24-52-33-15-13-12-14-16-33/h12-16,18-23,26-28,39,49H,8-11,17,24-25H2,1-7H3,(H,47,50)(H2,46,48,51) |

InChI-Schlüssel |

LBNAYSTUYDHVSD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C(=O)NC1=CC(=C(C=C1OCCOC2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C#N)O)OC4=C(C=C(C=C4)C(C)(C)CC)C(C)(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 298-224-9 involves specific reaction conditions that ensure the purity and yield of the compound. The exact synthetic routes can vary, but they typically involve controlled temperature and pressure conditions, along with the use of specific catalysts to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of EINECS 298-224-9 is scaled up to meet commercial demands. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: EINECS 298-224-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: EINECS 298-224-9 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity

Research indicates that this compound exhibits significant pharmacological properties. It has been studied for its potential as a therapeutic agent in various diseases due to its interactions with specific biological pathways:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth. The structure allows for interaction with cellular pathways that regulate apoptosis and cell cycle progression.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Analytical Methods

The detection and quantification of this compound in biological samples are crucial for understanding its pharmacokinetics and dynamics. Several analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method has been developed to separate and analyze the compound efficiently. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid as additives for mass spectrometry compatibility .

- Mass Spectrometry (MS) : Coupled with HPLC, MS provides sensitive detection capabilities for low concentrations of the compound in various matrices.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase. These findings highlight the potential of this compound as a lead structure for developing new anticancer drugs .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory properties of the compound using an animal model of arthritis. Results indicated significant reductions in joint swelling and pain scores compared to control groups. Biochemical assays revealed decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect .

Wirkmechanismus

The mechanism by which EINECS 298-224-9 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Compound A : N-[5-[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoylamino]-2-chlorophenyl]-...pentanamide (C₄₃H₅₅ClN₄O₆; MW: 759.38 g/mol) **

- Similarities: Shares the 2,4-bis(1,1-dimethylpropyl)phenoxy group and amide backbone.

- Differences: Lacks the cyanophenyl urea and phenoxyethoxy substituents; includes a chlorine atom and imidazolidinedione ring.

Compound B : N-[4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-hydroxynaphthalene-2-carboxamide (C₃₈H₄₅N₅O₃S; MW: 664.0 g/mol) **

- Similarities: Retains the bis(tert-amyl)phenoxy group and amide linkage.

- Differences: Incorporates a tetrazole sulfanyl group and naphthalene core instead of a cyanophenyl urea.

- Impact : The tetrazole group (pKa ~4.5) introduces pH-dependent solubility, while the naphthalene system may improve stacking interactions .

Phenoxyacetamide Derivatives

Compound C : 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (C₃₃H₃₉N₃O₄; MW: 542.7 g/mol) **

- Similarities: Contains a phenoxyacetamide scaffold and hydroxyl/amide groups.

- Differences : Smaller substituents (methyl vs. tert-amyl) and stereochemical complexity (three chiral centers).

- Impact : Reduced steric hindrance may improve solubility but decrease target selectivity compared to the parent compound .

Heterocyclic Amides

Compound D : 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (C₃₀H₂₆N₄O₅S; MW: 562.6 g/mol) **

- Similarities: Features a cyanophenyl group and amide linkage.

- Differences : Dihydropyridine core with thioether and methoxy substituents.

Comparative Analysis Table

Research Findings and Methodological Insights

- Structural Similarity Metrics: Tanimoto coefficients (binary fingerprint comparison) and graph isomorphism networks (GIN) are critical for quantifying similarity. The parent compound shows <50% similarity to most analogues due to its unique cyanophenyl urea and phenoxyethoxy groups .

- Bioactivity Trends: Bulky tert-amyl groups correlate with prolonged half-lives in pharmacokinetic studies but may reduce aqueous solubility. Cyanophenyl ureas enhance target affinity in kinase inhibition assays .

- Synthetic Challenges: The 2-phenoxyethoxy group in the parent compound requires multi-step orthogonal protection, increasing synthesis complexity compared to simpler phenoxyacetamides .

Biologische Aktivität

The compound 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. Its intricate structure includes a phenoxy group with bulky substituents, a hexanamide chain, and multiple functional groups that may enhance its biological activity.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 585.9 g/mol. The structural features include:

- Phenoxy Group : Substituted with two bulky 1,1-dimethylpropyl groups.

- Hexanamide Chain : Contributes to the compound's lipophilicity and potential receptor interactions.

- Dihydroxyphenyl Moiety : Linked to an amino group that is further substituted with a cyanophenyl group.

This unique arrangement suggests significant potential for specific biological interactions, particularly in cancer treatment due to its structural similarity to known anti-cancer agents .

Biological Activity

Preliminary studies indicate that 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxy-2-(2-phenoxyethoxy)phenyl)hexanamide may exhibit notable biological activity through various mechanisms:

- Apoptosis Induction : The compound may interact with pathways involved in programmed cell death, which is crucial for eliminating cancer cells.

- Cell Proliferation Inhibition : Its ability to inhibit specific protein interactions suggests potential for reducing tumor growth by interfering with cell cycle progression.

- Receptor Interactions : Interaction studies have indicated that the compound might bind to specific receptors or enzymes implicated in cancer progression .

Research Findings

A summary of key findings from various studies on the compound's biological activity includes:

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

-

Study on Apoptosis in Breast Cancer Cells :

- The compound was tested on MCF-7 breast cancer cells, showing a significant increase in apoptotic markers compared to control groups.

- Mechanistic studies indicated activation of caspase pathways, suggesting a clear apoptotic effect.

-

Inhibition of Tumor Growth in Xenograft Models :

- In vivo studies utilizing xenograft models demonstrated reduced tumor volume and weight when treated with the compound.

- Histological analysis revealed decreased proliferation markers in treated tumors compared to untreated controls.

- Synergistic Effects with Other Chemotherapeutics :

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

The compound’s synthesis likely involves multi-step coupling reactions, including amide bond formation and phenol ether linkages. For example, details analogous synthetic protocols using EDC/HOBt-mediated coupling under nitrogen, achieving ~45–57% yields after purification via column chromatography. Optimization may involve adjusting stoichiometry (e.g., excess acyl chloride intermediates), solvent polarity (DMF or DCM), and temperature control to minimize side reactions. NMR and MS (as in ) are critical for verifying intermediate structures and purity .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., phenoxy, cyanophenyl groups).

- High-resolution MS (ESI or MALDI) : For validating molecular weight (±1 Da precision).

- HPLC : To assess purity (≥98% as per and ) and detect residual solvents or unreacted intermediates.

- FT-IR : To identify functional groups (e.g., carbonyl stretches from amides or carbamates) .

Q. How can researchers design preliminary biological activity assays for this compound?

Initial screening should focus on target-specific assays based on structural motifs. For instance:

- Enzyme inhibition : Use fluorescence-based assays if the compound contains groups like cyanophenyl (potential kinase or protease binding).

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) if phenoxyethoxy groups suggest membrane permeability.

- Cellular viability : MTT assays in cancer/primary cell lines to assess cytotoxicity ( and mention similar compounds as biochemical probes) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Approaches include:

- Metabolic profiling : LC-MS/MS to identify degradation products or active metabolites (e.g., hydroxylation of the hexanamide chain).

- Proteomic profiling : SILAC or affinity pulldown assays to map unintended protein interactions.

- Species-specific assays : Compare activity in human vs. murine models to assess translational relevance ( highlights high-throughput screening validation to address such issues) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

- Core modifications : Replace the phenoxyethoxy group with other linkers (e.g., ethylene glycol chains in ) to modulate solubility.

- Substituent variation : Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups on the cyanophenyl ring to optimize binding affinity.

- Stereochemical analysis : Synthesize enantiomers to evaluate chiral center contributions ( uses stereospecific synthesis for analogous compounds) .

Q. What experimental approaches are suitable for investigating this compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC.

- Plasma stability : Assess half-life in human/mouse plasma (37°C) to predict in vivo bioavailability.

- Light/thermal stability : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .

Q. How can researchers address challenges in achieving target selectivity, particularly with structurally similar off-target proteins?

- Computational docking : Use molecular dynamics simulations to predict binding poses and identify key residues (e.g., hydrophobic pockets accommodating dimethylpropyl groups).

- Kinome-wide profiling : Utilize kinase screening panels (e.g., Eurofins KinaseProfiler) to quantify selectivity indices.

- Cryo-EM/X-ray crystallography : Resolve compound-target co-structures to guide rational design ( discusses enzyme inhibition mechanisms for related benzamides) .

Methodological Considerations

- Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Batch-to-batch variability : Implement strict QC protocols (e.g., NMR, elemental analysis) as in to ensure reproducibility .

- Ethical compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing without regulatory approval, as emphasized in ) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.